2,6-Diazaspiro[3.5]nonan-5-one
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Overview
Description
2,6-Diazaspiro[3.5]nonan-5-one is a heterocyclic compound with the molecular formula C7H12N2O. This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.5]nonan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.5]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of substituted spirocyclic compounds .
Scientific Research Applications
2,6-Diazaspiro[3.5]nonan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.5]nonan-7-one
- 2,7-Diazaspiro[3.5]nonane
- 8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride
Uniqueness
2,6-Diazaspiro[3.5]nonan-5-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms in the ring. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,6-diazaspiro[3.5]nonan-5-one |
InChI |
InChI=1S/C7H12N2O/c10-6-7(4-8-5-7)2-1-3-9-6/h8H,1-5H2,(H,9,10) |
InChI Key |
QQHXGKYNAYVGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)C(=O)NC1 |
Origin of Product |
United States |
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